1-(4-chlorobenzyl)-6-oxo-N-[4-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide
Description
1-(4-Chlorobenzyl)-6-oxo-N-[4-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide is a pyridinecarboxamide derivative characterized by a 4-chlorobenzyl group at the 1-position of the pyridine ring and a 4-(trifluoromethyl)phenyl substituent attached via a carboxamide linkage at the 3-position. This compound is part of a broader class of agrochemicals studied for their herbicidal properties.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-6-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N2O2/c21-16-6-1-13(2-7-16)11-26-12-14(3-10-18(26)27)19(28)25-17-8-4-15(5-9-17)20(22,23)24/h1-10,12H,11H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLZZEITRSFKTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorobenzyl)-6-oxo-N-[4-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and ammonia or amines under acidic or basic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is often introduced via a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with a nucleophile.
Attachment of the Trifluoromethylphenyl Group: This step usually involves a coupling reaction, such as Suzuki-Miyaura coupling, where a trifluoromethylphenyl boronic acid reacts with a halogenated pyridine derivative in the presence of a palladium catalyst.
Final Assembly: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-chlorobenzyl)-6-oxo-N-[4-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or other parts of the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenated reagents and strong bases or acids are often employed in substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used but can include various substituted derivatives of the original compound, such as hydroxylated or halogenated products.
Scientific Research Applications
1-(4-chlorobenzyl)-6-oxo-N-[4-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-6-oxo-N-[4-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s activity and physicochemical properties are influenced by substituent variations on the pyridine ring and carboxamide-linked aryl groups. Key structural analogs include:
Substituent Position Variations
1-(3-Chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
N-(4-Carbamoylphenyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide
Functional Group Modifications
- 5-Chloro-1-(3-chlorobenzyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
Core Scaffold Differences
Data Tables
Research Findings and Implications
Substituent Position Sensitivity : Para-substituted groups (e.g., 4-chlorobenzyl, 4-trifluoromethylphenyl) generally confer higher herbicidal activity than meta-substituted analogs, likely due to optimized steric alignment with target enzymes .
Electron-Withdrawing Effects : Trifluoromethyl and chloro groups enhance binding to hydrophobic pockets in plant enzymes, whereas electron-donating groups (e.g., methoxy) reduce efficacy .
Scaffold Rigidity : Pyridine derivatives outperform pyridazine analogs in herbicidal activity, suggesting that the pyridine ring’s planar geometry is critical for target engagement .
Limitations : Data on metabolic stability, toxicity, and field efficacy remain sparse for many analogs. Further structure-activity relationship (SAR) studies are needed to optimize selectivity and environmental safety.
Biological Activity
1-(4-chlorobenzyl)-6-oxo-N-[4-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide, known by its CAS number 338782-71-1, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H14ClF3N2O2
- Molecular Weight : 406.79 g/mol
- Boiling Point : Approximately 574.4 °C (predicted)
- Density : 1.447 g/cm³ (predicted)
- pKa : 12.90 (predicted)
The compound exhibits a range of biological activities primarily attributed to its structural features, which include a pyridine ring and trifluoromethyl groups. These functional groups are known to enhance lipophilicity and biological interaction with various cellular targets.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus. These compounds demonstrated low minimum inhibitory concentrations (MIC) and bactericidal effects, suggesting that the presence of trifluoromethyl moieties can enhance antibacterial activity .
Antimicrobial Efficacy
A comparative study on the antimicrobial activity of similar compounds revealed that those with the trifluoromethyl group displayed potent growth inhibition against S. aureus and Enterococcus faecalis. The study highlighted:
- MIC Values : Low MIC values were recorded for selected compounds.
- Bactericidal Effects : Time-kill assays confirmed the bactericidal nature of these compounds against stationary phase cells.
- Biofilm Formation : Moderate inhibition of biofilm formation was observed, which is critical in treating persistent infections .
Toxicity Assessment
In vivo studies using mouse models indicated that these compounds did not exhibit significant toxicity at doses up to 50 mg/kg. Various organ toxicity markers were assessed, and no harmful effects were noted in liver and kidney tissues .
Data Table: Biological Activity Overview
| Biological Activity | Observations |
|---|---|
| Antimicrobial Efficacy | Effective against Gram-positive bacteria |
| Minimum Inhibitory Concentration (MIC) | Low values for selected strains |
| Bactericidal Activity | Confirmed in time-kill assays |
| Biofilm Inhibition | Moderate effect on biofilm formation |
| Toxicity | No significant toxicity at tested doses |
Q & A
Q. What are the recommended synthetic routes for 1-(4-chlorobenzyl)-6-oxo-N-[4-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide?
Methodological Answer: The compound’s synthesis can be approached via multi-step heterocyclic chemistry. A plausible route involves:
Condensation : React 4-chlorobenzylamine with a pyridine precursor (e.g., 3-pyridinecarboxylic acid derivatives) under acidic conditions to form the chlorobenzyl-substituted intermediate.
Cyclization : Use dehydrating agents (e.g., POCl₃ or PCl₅) to facilitate cyclization, forming the dihydropyridone core.
Amide Coupling : Introduce the 4-(trifluoromethyl)phenyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF or THF.
Key Considerations : Optimize reaction temperatures and stoichiometry to avoid side products. Monitor purity using HPLC (≥95% purity threshold recommended) .
Q. How should researchers characterize the structural integrity of this compound?
Methodological Answer: Employ a combination of spectroscopic and chromatographic techniques:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., chlorobenzyl protons at δ 4.5–5.0 ppm; trifluoromethyl group at δ 120–125 ppm in ¹³C).
- LC-MS : Confirm molecular weight (expected [M+H]⁺ ~423.8 Da) and detect impurities.
- XRD (if crystalline): Resolve spatial arrangement of the dihydropyridone ring and substituents.
Validation : Cross-reference spectral data with analogous compounds (e.g., pyridinecarboxamide derivatives) .
Q. What functional groups in this compound are critical for its reactivity?
Methodological Answer: Key functional groups include:
- Dihydropyridone Ring : Susceptible to oxidation; stabilize with inert atmospheres during synthesis.
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability; monitor for potential hydrolysis under basic conditions.
- Chlorobenzyl Moiety : Participates in π-π stacking interactions; assess steric effects during target binding .
Advanced Research Questions
Q. How can computational methods optimize the experimental design for synthesizing this compound?
Methodological Answer: Integrate quantum chemical calculations (e.g., DFT) and reaction path searching:
Transition State Analysis : Identify energy barriers for cyclization and amide coupling steps using software like Gaussian or ORCA.
Solvent Screening : Predict solvent effects (e.g., DMSO vs. THF) on reaction kinetics via COSMO-RS.
Machine Learning : Train models on similar heterocyclic syntheses to prioritize reaction conditions (e.g., temperature, catalyst loadings).
Outcome : Reduce trial-and-error experimentation by 30–50% .
Q. How should researchers address contradictory data in biological activity assays involving this compound?
Methodological Answer: Follow a systematic protocol:
Replicate Experiments : Confirm reproducibility across ≥3 independent trials.
Dose-Response Analysis : Rule out non-linear effects (e.g., hormesis) by testing 5–6 concentration ranges.
Off-Target Screening : Use proteome-wide profiling (e.g., thermal shift assays) to identify unintended interactions.
Statistical Validation : Apply ANOVA or Bayesian inference to quantify significance of discrepancies .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
Methodological Answer: Design a SAR workflow:
Analog Synthesis : Modify substituents (e.g., replace Cl with F in the benzyl group; vary trifluoromethyl positioning).
Biological Testing : Use standardized assays (e.g., enzyme inhibition, cell viability) to quantify activity changes.
3D-QSAR Modeling : Build CoMFA/CoMSIA models to correlate structural features with activity trends.
Case Study : The trifluoromethyl group’s electron-withdrawing effects may enhance binding to hydrophobic enzyme pockets .
Q. What advanced separation techniques are recommended for purifying this compound?
Methodological Answer: For challenging separations:
- Preparative HPLC : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA).
- Chiral Separation (if applicable): Employ cellulose-based chiral stationary phases (CSPs) for enantiomeric resolution.
- Membrane Technologies : Explore nanofiltration for solvent recycling and yield improvement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
